molecular formula C8H5BrF3N3 B1487239 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine CAS No. 2231676-49-4

5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine

Cat. No. B1487239
CAS RN: 2231676-49-4
M. Wt: 280.04 g/mol
InChI Key: TYXFIEKCGFANDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of this compound would be based on a pyridine ring, which is a six-membered ring with alternating double and single bonds, similar to benzene but with a nitrogen atom replacing one carbon atom . The bromo, trifluoromethyl, diazirinyl, and methyl groups would be attached at the 5, 3, 3, and 4 positions of the pyridine ring, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl and bromo groups, and the electron-donating methyl group. The diazirinyl group could potentially undergo photolysis upon exposure to light to generate reactive intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a pyridine ring would make it relatively stable and aromatic. The electronegative trifluoromethyl and bromo groups would likely make the compound somewhat polar .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a probe in chemical biology research, given the presence of the photoreactive diazirinyl group .

properties

IUPAC Name

5-bromo-4-methyl-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3N3/c1-4-2-6(13-3-5(4)9)7(14-15-7)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXFIEKCGFANDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine
Reactant of Route 3
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine
Reactant of Route 4
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine
Reactant of Route 5
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine
Reactant of Route 6
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.